1-(Pyridin-3-yl)guanidine
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Overview
Description
1-(Pyridin-3-yl)guanidine is a heterocyclic organic compound that features a guanidine group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and guanidine functionalities imparts unique chemical properties to this molecule, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with a guanidine derivative under suitable conditions. Another method includes the use of pyridine-3-amine, which is reacted with a guanidine reagent such as S-methylisothiourea or cyanamide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the guanidine group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)guanidine
- 1-(Pyridin-4-yl)guanidine
- 1-(Pyrazin-2-yl)guanidine
Comparison: 1-(Pyridin-3-yl)guanidine is unique due to the position of the guanidine group on the pyridine ring, which affects its chemical reactivity and biological activity. Compared to 1-(Pyridin-2-yl)guanidine and 1-(Pyridin-4-yl)guanidine, the 3-position attachment provides distinct steric and electronic properties. Additionally, 1-(Pyrazin-2-yl)guanidine, with a pyrazine ring, exhibits different reactivity due to the presence of an additional nitrogen atom in the ring .
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-pyridin-3-ylguanidine |
InChI |
InChI=1S/C6H8N4/c7-6(8)10-5-2-1-3-9-4-5/h1-4H,(H4,7,8,10) |
InChI Key |
UHLKYVNSNIWKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=C(N)N |
Origin of Product |
United States |
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